molecular formula C28H45ClN2O5 B612884 Z-D-Ser-OH CAS No. 6081-61-4

Z-D-Ser-OH

Cat. No. B612884
CAS RN: 6081-61-4
M. Wt: 239.2
InChI Key: GMJJJXGBINHVRL-HTKOBJQYSA-N
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Description

“Z-D-Ser-OH” is a serine derivative . It is a building block in peptide synthesis and a starting material for the synthesis of various α-amino acids via the β-lactone .


Molecular Structure Analysis

The molecular formula of “Z-D-Ser-OH” is C11H13NO5 . Its molecular weight is 239.22 g/mol . The structure includes a benzyl group attached to a carbonyl group, which is linked to the amino group of serine .


Physical And Chemical Properties Analysis

“Z-D-Ser-OH” has a molecular weight of 239.22 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is a solid at room temperature .

Safety and Hazards

While specific safety and hazard information for “Z-D-Ser-OH” is not available, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIDSOFZAKMQAO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Z-D-Ser-OH in the synthesis of PEG5K-PPMP2?

A: Z-D-Ser-OH, or N-Carbobenzyloxy-D-serine, serves as the starting material in the multi-step synthesis of PEG5K-PPMP2 []. The synthesis involves 12 steps, with each intermediate product confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. While the exact synthetic route isn't detailed in the provided abstract, it highlights that Z-D-Ser-OH is a crucial building block in constructing the final PEG5K-PPMP2 molecule.

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